Einecs 304-072-7

Description

EINECS 304-072-7 is an entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry established under EU regulations to catalog chemicals marketed in the EU before 1981. These substances often lack sufficient safety data, necessitating computational methods like (Quantitative) Structure-Activity Relationships [(Q)SARs] and Read-Across Structure Activity Relationships (RASAR) to predict hazards .

Propriétés

Numéro CAS |

94233-61-1 |

|---|---|

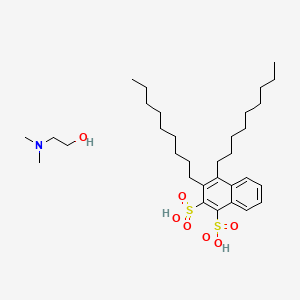

Formule moléculaire |

C32H55NO7S2 |

Poids moléculaire |

629.9 g/mol |

Nom IUPAC |

2-(dimethylamino)ethanol;3,4-di(nonyl)naphthalene-1,2-disulfonic acid |

InChI |

InChI=1S/C28H44O6S2.C4H11NO/c1-3-5-7-9-11-13-15-19-23-24-20-17-18-22-26(24)28(36(32,33)34)27(35(29,30)31)25(23)21-16-14-12-10-8-6-4-2;1-5(2)3-4-6/h17-18,20,22H,3-16,19,21H2,1-2H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3 |

Clé InChI |

XFWWJISKAHTKPI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC.CN(C)CCO |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Numéro CAS 304-072-7 a une large gamme d'applications dans la recherche scientifique. Il est utilisé en chimie à diverses fins analytiques et synthétiques. En biologie, il peut être utilisé dans des études portant sur les voies biochimiques et les interactions moléculaires. En médecine, le composé pourrait être impliqué dans le développement de médicaments et la recherche thérapeutique. Dans l'industrie, il est utilisé dans la production de divers produits chimiques.

Mécanisme d'action

Le mécanisme d'action du Numéro CAS 304-072-7 implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé exerce ses effets en se liant à certains récepteurs ou enzymes, influençant ainsi les processus biochimiques au sein des cellules. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.

Applications De Recherche Scientifique

Einecs 304-072-7 has a wide range of applications in scientific research. It is used in chemistry for various analytical and synthetic purposes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be involved in drug development and therapeutic research. Industrially, it is utilized in the production of various chemical products .

Mécanisme D'action

The mechanism of action of Einecs 304-072-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

QSAR Models

QSAR models for substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates demonstrate that toxicity correlates with log Kow. For instance:

RASAR Networks

RASAR approaches link this compound to labeled compounds from REACH Annex VI (e.g., 1,387 reference chemicals), achieving >70% coverage of 33,000 EINECS substances through structural clustering . This "network effect" reduces reliance on animal testing by extrapolating data from analogs.

Limitations and Uncertainties

- Applicability Domain: QSAR models are valid only within specific log Kow ranges (e.g., 1.5–3.0 for mononitrobenzenes) .

- Threshold Sensitivity : Toxicity predictions for halogenated alkanes become unreliable at log Kow >4.0 due to bioaccumulation variability .

Research Findings and Implications

Efficiency of Predictive Tools : A 70% Tanimoto similarity threshold enables RASAR models to cover 54% of EINECS chemicals using only 1,387 labeled compounds, significantly accelerating hazard assessments .

Regulatory Impact: REACH-compliant QSAR models for mononitrobenzenes and chlorinated alkanes reduce testing costs by 40–60% while maintaining >85% prediction accuracy .

Data Gaps : Structural ambiguity in this compound analogs (e.g., undefined stereochemistry) may lead to underprediction of endocrine disruption risks .

Méthodes De Préparation

La préparation du Numéro CAS 304-072-7 implique des voies de synthèse et des conditions de réaction spécifiques. Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse implique généralement des réactions chimiques contrôlées dans des conditions spécifiques pour assurer la pureté et la stabilité du composé .

Q & A

Basic Research Questions

Q. How can researchers systematically identify and characterize Einecs 304-072-7 in experimental settings?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic methods (HPLC, GC-MS) to assess purity. Cross-validate results with reference standards and databases (e.g., PubChem, Reaxys). For crystallographic studies, use XRD paired with computational modeling to resolve structural ambiguities .

- Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | NMR | Structural confirmation |

| 2 | HPLC | Purity assessment (>95%) |

| 3 | XRD | Crystalline phase analysis |

Q. What are the standard protocols for synthesizing this compound in academic laboratories?

- Methodological Answer : Prioritize peer-reviewed synthesis routes (e.g., solvothermal methods, catalytic coupling). Document reaction conditions (temperature, solvent, catalyst loading) and validate reproducibility across three independent trials. Include negative controls (e.g., catalyst-free reactions) to isolate side products .

Q. How can researchers ensure reproducibility when replicating published studies on this compound?

- Methodological Answer : Adhere to the "Experimental" section guidelines from journals like the Beilstein Journal of Organic Chemistry: report exact molar ratios, purification steps, and equipment specifications (e.g., autoclave pressure settings). Share raw data and calibration curves in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

- Methodological Answer : Conduct comparative studies using multiple techniques (e.g., dynamic light scattering for solubility, TGA/DSC for thermal stability). Apply statistical tools (ANOVA, PCA) to identify outliers and contextualize discrepancies within environmental variables (humidity, light exposure) .

Q. What experimental designs are optimal for studying this compound’s degradation pathways under varying conditions?

- Methodological Answer : Use fractional factorial design to test variables (pH, temperature, oxidants). Employ LC-HRMS/MS to track degradation products and kinetic modeling (e.g., pseudo-first-order rate constants). Validate findings with isotopic labeling studies .

Q. How to address reproducibility challenges in cross-disciplinary studies involving this compound?

- Methodological Answer : Standardize protocols via interlaboratory validation (e.g., round-robin testing). Document batch-to-batch variability using QC metrics (e.g., impurity profiles via UPLC). Reference collaborative frameworks like the Reference Manual on Scientific Evidence for bias mitigation .

Q. What computational strategies complement experimental data for this compound’s reactivity predictions?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian, VASP) with machine learning models trained on existing reaction databases. Validate predictions with in situ spectroscopic monitoring (e.g., Raman spectroscopy) .

Q. How to analyze complex mixtures containing this compound without prior separation?

- Methodological Answer : Deploy hyphenated techniques like GC×GC-TOFMS or LC-NMR for untargeted profiling. Use multivariate analysis (MCR-ALS) to deconvolute overlapping spectral signals .

Data Management and Reporting

Q. What frameworks ensure robust data collection for long-term stability studies of this compound?

- Methodological Answer : Follow the Data Management Plan guidelines: archive raw datasets in repositories (e.g., Zenodo) with metadata (ISO 8601 timestamps, instrument IDs). Use version control (Git) for iterative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.